Hydrogen Bond Donor Capacity: 2-Substituted (HBD=2) vs. N-Substituted (HBD=0) Phenoxyethylpiperidines
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride (CAS 1220016-65-8) possesses two hydrogen bond donor sites (protonated secondary amine NH₂⁺ and the piperidine NH), whereas the N-substituted comparator 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine (ChemBridge SC-5475049) has zero hydrogen bond donors . According to Lipinski's rule-of-five analysis, HBD count is a critical determinant of oral bioavailability and CNS penetration; a difference of 2 HBD units represents a distinct pharmacological profile that cannot be bridged by formulation [1]. In sigma-1 receptor pharmacophore models derived from phenoxyalkylpiperidine series, a protonated basic nitrogen capable of hydrogen bond donation is a key anchoring interaction with the receptor's aspartate residue in the binding pocket [2].
| Evidence Dimension | Hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 2 (PubChem computed; protonated secondary amine + NH) |
| Comparator Or Baseline | 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine: HBD = 0 (Hit2Lead/ ChemBridge SC-5475049) |
| Quantified Difference | ΔHBD = +2 (target vs. N-substituted isomer) |
| Conditions | Computed property; PubChem Cactvs 3.4.6.11 and Hit2Lead database |
Why This Matters
Hydrogen bond donor capacity directly determines whether a compound can engage targets requiring directional H-bond interactions (e.g., sigma-1 receptor Asp126, kinase hinge regions, or protease catalytic sites), making the 2-substituted isomer functionally non-interchangeable with the N-substituted analog in any binding assay or cellular screen.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
- [2] Abatematteo FS, Mosier PD, Niso M, et al. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry. 2021; 114038. doi:10.1016/j.ejmech.2021.114038. View Source
